3-Bromopropylamine hydrochloride

Description

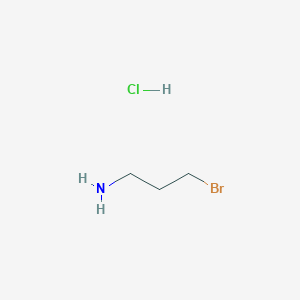

3-Bromopropylamine hydrochloride (CAS 41236-20-8), a halogenated alkylamine salt, is a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₃H₉BrClN, with a molecular weight of 198.47 g/mol. The compound features a three-carbon chain terminated by a bromine atom and a primary amine group, protonated as a hydrochloride salt. This structure enables nucleophilic substitution reactions, making it valuable for introducing propylamine moieties into target molecules.

Properties

CAS No. |

41236-20-8 |

|---|---|

Molecular Formula |

C3H9BrClN |

Molecular Weight |

174.47 g/mol |

IUPAC Name |

3-bromopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C3H8BrN.ClH/c4-2-1-3-5;/h1-3,5H2;1H |

InChI Key |

YGMQDBCXHASOHO-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CBr.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences:

- Solubility: Hydrochloride salts generally exhibit higher solubility in organic solvents (e.g., DCM, ethanol) compared to hydrobromides, which may precipitate in polar media .

- Toxicity : 3-Bromopropylamine hydrobromide showed borderline tumorigenic activity in strain A mice (15% tumor incidence at 0.5 mmol/kg), whereas the hydrochloride’s toxicity profile remains less documented .

- Reactivity : Fluorinated derivatives (e.g., 3-bromo-3,3-difluoropropylamine hydrochloride) exhibit altered electronic properties, favoring nucleophilic substitutions in fluorophilic environments .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-bromopropylamine hydrochloride in multi-step organic syntheses?

- 3-Bromopropylamine hydrochloride is commonly used as an intermediate in nucleophilic substitution reactions. A key method involves its generation in situ from the hydrochloride salt, followed by condensation with aldehydes or ketones to form imines (e.g., reacting with indole-3-carbaldehyde derivatives to yield intermediates for isoquinolone synthesis) . Another route employs its reaction with chloroformates or sulfonyl chlorides in the presence of bases like DIPEA to form carbamate or sulfonamide derivatives .

Q. How should researchers characterize the purity and structural integrity of 3-bromopropylamine hydrochloride?

- Characterization typically involves:

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the bromopropyl chain and amine group.

- Mass spectrometry (HRMS) for molecular weight verification .

- Elemental analysis to validate stoichiometry.

- Melting point determination (reported range: 171–175°C) as a preliminary purity check .

Q. What safety protocols are critical when handling 3-bromopropylamine hydrochloride?

- Storage : Store under argon to prevent degradation .

- Handling : Use PPE (gloves, masks, protective clothing) to avoid skin/eye contact or inhalation.

- Waste disposal : Segregate waste and engage certified biohazard disposal services .

Advanced Research Questions

Q. How does 3-bromopropylamine hydrochloride participate in the synthesis of ionic liquid-functionalized nanomaterials?

- It reacts with carboxylic acid-functionalized graphene quantum dots (GQDs) via amidation, creating ionic liquid-modified GQDs (IL-GQDs). These materials exhibit enhanced heavy metal adsorption (e.g., Hg²⁺, Pb²⁺) due to increased surface reactivity and stability. Optimization involves pH adjustment (neutral conditions) and coating on substrates like quartz sand for industrial wastewater applications .

Q. What strategies resolve contradictions in reaction yields when using 3-bromopropylamine hydrochloride in heterocyclic syntheses?

- Contradiction source : Variable yields in imine formation (e.g., during isoquinolone synthesis).

- Resolution :

- Use anhydrous sodium sulfate to control moisture during condensation .

- Optimize stoichiometry (e.g., 1:1 molar ratio of 3-bromopropylamine to carbonyl compounds) .

- Monitor reaction progress via TLC or HPLC to identify side products.

Q. Can 3-bromopropylamine hydrochloride act as a bifunctional linker in drug conjugate synthesis?

- Yes. Its bromine atom enables nucleophilic displacement (e.g., with selenocyanate to form selenylated intermediates), while the amine group facilitates conjugation to bioactive molecules (e.g., cholesteryl derivatives for targeted drug delivery). Reaction conditions (e.g., solvent polarity, base strength) critically influence regioselectivity .

Q. What mechanistic insights explain its reactivity in SN2 vs. SN1 pathways?

- The bromine atom’s strong electron-withdrawing nature promotes SN2 mechanisms in polar aprotic solvents (e.g., DCM, chloroform), evidenced by stereochemical inversion in substitution products. SN1 pathways are less favored due to the instability of the primary carbocation intermediate .

Methodological Considerations

Q. How to optimize reaction conditions for 3-bromopropylamine hydrochloride in cross-coupling reactions?

- Temperature : 0–25°C for kinetically controlled reactions (prevents decomposition).

- Solvent : Chloroform or DCM for solubility and inertness .

- Catalyst/base : Triethylamine or DIPEA to neutralize HCl byproducts .

Q. What analytical techniques are suitable for tracking its degradation under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.